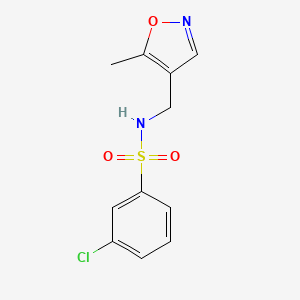

3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

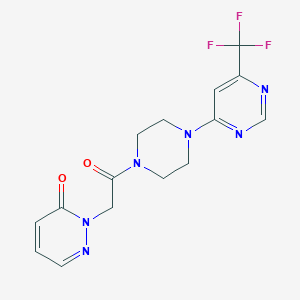

“3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide” is a compound that contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is substituted with a methyl group at the 5-position . This compound is related to other compounds that have shown a wide range of biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, 5-methylisoxazole-3-carboxamide can be degraded to 5-methylisoxazole-3-amine under the action of sodium hypochlorite, then condensed with p-acetamidobenzenesulfonyl chloride to form 3-(p-acetamidobenzenesulfonamido)-5-methylisoxazole, which can be hydrolyzed under alkaline conditions to obtain 3-(p-aminobenzenesulfonamido)-5-methylisoxazole .Molecular Structure Analysis

The molecular structure of “this compound” is likely to be influenced by the substituents on the isoxazole ring. For instance, the supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents .Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be influenced by the substituents on the isoxazole ring. For instance, the presence of DMSO can disrupt amide-amide interactions, leading to the formation of different forms of the compound .Applications De Recherche Scientifique

Photostability and Photoproducts

Research on closely related sulfamethoxazole compounds, which share structural similarities with 3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide, has demonstrated significant photostability and photochemical behavior. The study by Wei Zhou and D. Moore (1994) investigated the photolability of sulfamethoxazole in acidic aqueous solutions, identifying at least five primary photoproducts. This research emphasizes the importance of understanding the photochemical decomposition pathways of sulfonamide derivatives, which can inform their stability and behavior under various environmental conditions (Zhou & Moore, 1994).

Hydrogen-bonding Patterns

The crystal structure and hydrogen-bonding patterns of closely related compounds provide insights into their molecular interactions and stability. A study by A. Subashini et al. (2007) on 4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide, a structurally similar molecule, revealed the compound's protonation and distorted geometry around the sulfur atom, highlighting the complex intermolecular interactions stabilizing the crystal structure. These findings are crucial for understanding the solid-state properties and potential applications in material science (Subashini et al., 2007).

Anticancer Potential

Recent advancements have explored the anticancer activities of benzenesulfonamide derivatives. J. Sławiński et al. (2012) synthesized novel 4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives, showing potential as anticancer agents. Their evaluation against the NCI-60 cell line panel indicated significant activity against various human tumor cell lines. This research points to the therapeutic potential of sulfonamide derivatives in cancer treatment, suggesting a promising avenue for the development of new anticancer drugs (Sławiński et al., 2012).

Enzyme Inhibition and Molecular Docking

The enzyme inhibition capabilities of sulfonamide derivatives have also been a significant focus of research. S. Alyar et al. (2019) synthesized Schiff bases derived from sulfamethoxazole, evaluating their effects on various enzyme activities. The study demonstrated significant inhibition against enzymes like tyrosinase and α-amylase, with molecular docking studies providing insights into the binding interactions. This research underlines the potential of sulfonamide derivatives as enzyme inhibitors, which could have applications in developing therapeutic agents (Alyar et al., 2019).

Orientations Futures

Mécanisme D'action

Target of Action

The chemical diversity of isoxazole allows it to bind to various biological targets .

Mode of Action

Isoxazole derivatives have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The substitution of various groups on the isoxazole ring imparts different activity .

Biochemical Pathways

The wide range of biological activities exhibited by isoxazole derivatives suggests that they may interact with multiple biochemical pathways .

Pharmacokinetics

The solubility of a compound in water and other solvents can significantly impact its bioavailability .

Result of Action

Isoxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that the presence of solvents can disrupt certain interactions and lead to the formation of different forms of a compound .

Propriétés

IUPAC Name |

3-chloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O3S/c1-8-9(6-13-17-8)7-14-18(15,16)11-4-2-3-10(12)5-11/h2-6,14H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQZOXYILATHIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNS(=O)(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-((4-(p-tolyl)thiazol-2-yl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2818533.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2818535.png)

![N-[(2-chlorophenyl)methyl]-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2818536.png)

![[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride](/img/structure/B2818542.png)

![N-[(5-Phenyloxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2818544.png)

![1-({[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-ethylpiperidine](/img/structure/B2818549.png)